molecular formula C10H14BrNO2S2 B8495886 Methyl 3-{[2-(5-bromo-1,3-thiazol-2-yl)propan-2-yl]sulfanyl}propanoate

Methyl 3-{[2-(5-bromo-1,3-thiazol-2-yl)propan-2-yl]sulfanyl}propanoate

Cat. No. B8495886
M. Wt: 324.3 g/mol
InChI Key: IYXAQBQNFRBOKB-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

The product of Step 2 (9.00 g, 40.5 mmol) was taken up in 1,2-DCE (400 mL) before adding methyl 3-mercaptopropionate (9.74 g, 81 mmol) and zinc iodide (38.8 g, 122 mmol). The reaction was stirred at reflux for 5 h. The suspension was diluted with water and extracted with dichloromethane (2×). The combined organic layers were washed with brine, dried (Na2SO4), filtered and evaporated. Flash chromatography (0-15% ethyl acetate in hexanes) provided methyl 3-{[2-(5-bromo-1,3-thiazol-2-yl)propan-2-yl]sulfanyl}propanoate (12.58 g, 96%) as a colorless oil. ESI: [M+H]+ m/z 323.9/326.0.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9.74 g
Type
reactant
Reaction Step Two
Quantity
38.8 g
Type
catalyst
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7](O)([CH3:9])[CH3:8])=[N:4][CH:3]=1.[SH:11][CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15]>ClCCCl.O.[I-].[Zn+2].[I-]>[Br:1][C:2]1[S:6][C:5]([C:7]([S:11][CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15])([CH3:9])[CH3:8])=[N:4][CH:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
BrC1=CN=C(S1)C(C)(C)O
Step Two
Name
Quantity
9.74 g
Type
reactant
Smiles
SCCC(=O)OC
Name
Quantity
38.8 g
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(S1)C(C)(C)SCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.58 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.